6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic compound that belongs to the class of chromone derivatives Chromones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps:
Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the Carboxamide Group: The chromone derivative is then reacted with an appropriate amine to introduce the carboxamide group. This step often requires the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Formation of the Thienopyridine Ring: The tetrahydrothieno[2,3-c]pyridine ring is constructed through a multi-step process involving the condensation of thiophene derivatives with suitable aldehydes or ketones, followed by cyclization under acidic or basic conditions.
Acetylation: The final step involves the acetylation of the compound using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromone core, leading to the formation of quinone derivatives.
Reduction: Reduction of the carbonyl groups in the chromone and carboxamide moieties can yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or thioamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, 6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide has shown promise as an inhibitor of various enzymes, including acetylcholinesterase and 5-lipoxygenase . These properties make it a candidate for the development of treatments for neurodegenerative diseases and inflammatory conditions.
Medicine
In medicine, the compound’s anticancer properties are of particular interest. Studies have demonstrated its ability to inhibit the proliferation of cancer cells, making it a potential lead compound for the development of new anticancer drugs .
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, for use in pharmaceuticals and other high-value applications.
Mechanism of Action
The mechanism of action of 6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . In the case of its anticancer activity, the compound may induce apoptosis in cancer cells through the inhibition of key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Chromone Derivatives: Compounds such as 6-fluoro-2-(4-oxo-4H-chromene-2-carboxamido) derivatives have shown similar biological activities.
Thienopyridine Derivatives: Other thienopyridine-based compounds, like clopidogrel, are well-known for their antiplatelet activity.
Uniqueness
What sets 6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide apart is its dual functionality, combining the biological activities of both chromone and thienopyridine scaffolds. This dual nature allows it to interact with multiple biological targets, potentially leading to synergistic effects in therapeutic applications.
Properties
IUPAC Name |
6-acetyl-2-[(4-oxochromene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-10(24)23-7-6-12-16(9-23)29-20(17(12)18(21)26)22-19(27)15-8-13(25)11-4-2-3-5-14(11)28-15/h2-5,8H,6-7,9H2,1H3,(H2,21,26)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMZPQBLCAJHQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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